4-(Tert-butoxy)-2-fluorophenol
Description
Contextualizing Substituted Phenolic Ethers in Organic Synthesis
Substituted phenols and their ether derivatives are fundamental building blocks in organic chemistry, serving as precursors for a vast array of more complex molecules. wisdomlib.org Phenolic ethers, also known as aromatic ethers, are compounds where the hydroxyl group of a phenol (B47542) is replaced by an alkoxy group. wikipedia.org This structural modification from a phenol to a phenolic ether alters the molecule's properties; for instance, ethers are less hydrophilic than the parent phenols and alcohols because they can only act as hydrogen-bond acceptors, not donors. wikipedia.org This change also tends to reduce the toxicity associated with some phenols. wikipedia.org
In organic synthesis, substituted phenolic ethers are integral to constructing molecules used in pharmaceuticals, agrochemicals, and materials science. wikipedia.orgoregonstate.edu They are key components in many fragrances, such as vanillin (B372448) and diphenyl ether, and are found in the chemical structures of various medications, including the antimalarial drug quinine (B1679958) and the cough suppressant dextromethorphan. wikipedia.org The synthesis of these ethers is often achieved through methods like the Williamson ether synthesis, which involves the reaction of a phenol with an organic halide. wikipedia.org However, the synthesis of specifically substituted phenols and their ethers can be challenging due to issues of regioselectivity, as the hydroxyl group strongly directs incoming electrophiles to the ortho and para positions. oregonstate.edunih.gov This has driven the development of advanced synthetic strategies to achieve precise control over the substitution patterns on the aromatic ring. oregonstate.edunih.gov
The following table provides examples of simple phenolic ethers and their applications:
| Compound Name | Structure | Application |
| Anisole | C₆H₅OCH₃ | Precursor for perfumes and pharmaceuticals wikipedia.org |
| Vanillin | C₈H₈O₃ | Vanilla flavoring and fragrance wikipedia.org |
| Diphenyl ether | (C₆H₅)₂O | Synthetic geranium fragrance wikipedia.org |
Significance of Fluorine Substitution in Aromatic Systems within Chemical Science
The introduction of fluorine atoms into aromatic systems has a profound impact on the molecule's physical, chemical, and biological properties. nih.govnih.gov Fluorine is the most electronegative element, and its substitution for hydrogen on an aromatic ring induces a strong negative inductive effect. stackexchange.com This effect can significantly alter the reactivity of the molecule. For instance, in nucleophilic aromatic substitution (SNAr) reactions, a fluorine substituent, despite being a poor leaving group in other contexts, can accelerate the reaction by stabilizing the negatively charged intermediate, known as the Meisenheimer complex. stackexchange.com
Furthermore, fluorine substitution can enhance the metabolic stability of drug molecules by blocking sites susceptible to oxidative metabolism. nih.gov The replacement of a C-H bond with a more stable C-F bond is a common strategy in medicinal chemistry to increase a drug's half-life. nih.gov The small size of the fluorine atom allows it to act as a bioisostere of a hydrogen atom, meaning it can often replace hydrogen without significantly altering the molecule's shape, allowing it to still fit into enzyme active sites. nih.gov In materials science, incorporating fluorine into polymers can lead to materials with high thermal stability and chemical resistance. acs.org
Key effects of fluorine substitution in aromatic rings are summarized below:
| Property Affected | Consequence of Fluorine Substitution |
| Reactivity | Alters electron density, influencing reactions like electrophilic and nucleophilic aromatic substitution. stackexchange.comacs.org |
| Acidity/Basicity | Increases the acidity of nearby protic groups and decreases the basicity of nitrogenous bases. nih.gov |
| Metabolic Stability | C-F bond is stronger than C-H, often blocking metabolic oxidation and increasing drug half-life. nih.gov |
| Binding Affinity | Can enhance binding to target proteins through unique electronic interactions. researchgate.net |
| Lipophilicity | Generally increases lipophilicity, which can affect membrane permeability and solubility. nih.gov |
Structural Archetypes of Fluorinated Phenols and Phenolic Ethers in Advanced Synthetic Strategies
The combination of a phenol or phenolic ether with fluorine substitution creates structural motifs that are highly valued in advanced synthetic chemistry. These structures serve as versatile intermediates for creating complex target molecules. For example, 2-fluoro-4-hydroxyphenylacetonitrile is a building block that contains a nitrile group, a phenol, and a fluorine atom, offering multiple points for chemical modification.
The synthesis of these fluorinated archetypes often requires specialized methods. Direct fluorination of phenols is often difficult to control. stackexchange.com Therefore, multi-step strategies are typically employed. One common approach involves the oxidative fluorination of a precursor molecule, such as a 4-tert-butylphenol (B1678320), followed by an acid-catalyzed rearrangement to yield the desired 4-fluorophenol (B42351). cas.cz The tert-butyl group serves as a removable directing group to control the position of fluorination.
A representative synthetic transformation is the conversion of 4-tert-butylphenol to 4-fluorophenol derivatives. cas.cz
| Starting Material | Reagents | Product | Yield |
| 4-tert-Butyl-4-fluorocyclohexa-2,5-dien-1-one | Trifluoroacetic Acid | 4-Fluorophenol | 81% cas.cz |
| 2-tert-Butyl-4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one | Trifluoroacetic Acid | 2-tert-Butyl-4-fluorophenol | 78% cas.cz |
These fluorinated phenolic building blocks are then used in further reactions, such as etherification, to produce target molecules like 4-(tert-butoxy)-2-fluorophenol.
Overview of Research Trajectories for Aryl Alkyl Ethers, Fluorinated Aromatic Compounds, and Bulky Alkyl-Substituted Phenols
Current research in these areas is focused on developing more efficient, selective, and sustainable synthetic methods, as well as exploring novel applications for these compounds.
Aryl Alkyl Ethers: Research is moving beyond traditional methods like the Williamson ether synthesis towards new catalytic systems for forming the C–O bond. For example, copper- and palladium-catalyzed cross-coupling reactions are being developed to synthesize aryl ethers under milder conditions and with broader substrate scopes. acs.orgnih.gov Three-component reactions that can directly combine an alkene, an alcohol or phenol, and an amine source to create complex amino aryl ethers are also an emerging frontier. acs.org
Fluorinated Aromatic Compounds: The search for novel fluorinating reagents and catalytic methods for the late-stage fluorination of complex molecules is a major trend. researchgate.net This allows for the introduction of fluorine at a late step in a synthetic sequence, which is highly desirable in drug discovery. There is also significant interest in understanding the unique conformational properties that fluorinated groups, such as the trifluoromethoxy (OCF₃) group, impart to molecules, which can lead to enhanced binding affinities with biological targets. researchgate.net
Bulky Alkyl-Substituted Phenols: Phenols with bulky substituents, such as a tert-butyl group, are widely used as antioxidants and stabilizers in polymers and other materials. oregonstate.edu Research in this area focuses on creating new derivatives with enhanced properties. Synthetic strategies often leverage the steric bulk of the alkyl group to direct reactions to less hindered positions on the aromatic ring. oregonstate.edu The development of methods for the regiocontrolled synthesis of highly substituted phenols, which are challenging to access through classical methods, is an active area of investigation. oregonstate.edu For instance, new cycloaddition cascades are being designed to construct polysubstituted phenolic rings with complete regiochemical control. oregonstate.edu
Structure
3D Structure
Properties
Molecular Formula |
C10H13FO2 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
2-fluoro-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13FO2/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 |
InChI Key |
QBRQXYDIPCUGNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)O)F |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Tert Butoxy 2 Fluorophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic Ethers and Fluorophenols
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 4-(tert-butoxy)-2-fluorophenol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular framework can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Patterns
In the ¹H NMR spectrum of this compound, the aromatic protons exhibit distinct chemical shifts and coupling patterns due to the influence of the fluorine, hydroxyl, and tert-butoxy (B1229062) substituents. The tert-butyl group typically displays a sharp singlet corresponding to its nine equivalent protons. The aromatic protons show more complex splitting patterns (multiplets) arising from proton-proton (H-H) and proton-fluorine (H-F) couplings. For instance, in a related compound, 2-tert-butyl-4-methylphenol, the aromatic protons appear as multiplets in the range of δ 7.13-6.62 ppm. chemicalbook.com The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Aromatic H | 6.8 - 7.2 | m | J(H,H), J(H,F) |
| Phenolic OH | 4.5 - 5.5 | br s | - |
| tert-Butyl H | ~1.3 | s | - |
Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms in this compound will each produce a distinct signal. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF). The carbons of the tert-butyl group will have characteristic chemical shifts, with the quaternary carbon appearing further downfield than the methyl carbons. For comparison, in 3-methylphenol, the carbon signals appear at δ 154.3, 139.2, 129.5, 122.6, 115.3, 112.4, and 20.9 ppm. rsc.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) | Coupling to Fluorine |
| C-F | 150 - 160 | Yes (¹JCF) |
| C-OH | 145 - 155 | Yes (²JCF or ³JCF) |
| C-O(tert-butyl) | 140 - 150 | Yes (³JCF or ⁴JCF) |
| Aromatic CH | 110 - 130 | Yes (JCF) |
| C(CH₃)₃ | ~78 | No |
| C(CH₃)₃ | ~30 | No |
Note: This is a predicted data table based on analogous compounds. Actual experimental values may vary.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroaromatic Systems
¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds. nih.gov The chemical shift of the fluorine atom in this compound is influenced by the electronic environment created by the other substituents on the aromatic ring. For example, the ¹⁹F NMR chemical shift for 2-fluorophenol (B130384) has been reported. nih.gov The fluorine signal will also exhibit coupling to the neighboring aromatic protons. This technique is particularly useful for confirming the presence and position of the fluorine atom on the aromatic ring.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Assignment
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy) reveals proton-proton (H-H) couplings, helping to identify adjacent protons in the aromatic ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. columbia.edu This is essential for assigning the signals of the aromatic CH groups.
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
Vibrational Mode Assignments for Phenolic Hydroxyl and Ether Groups
The IR spectrum of this compound will exhibit characteristic absorption bands for the phenolic hydroxyl (O-H) and the ether (C-O-C) groups.
Phenolic Hydroxyl (O-H) Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the O-H bond in the hydroxyl group, which is often involved in hydrogen bonding. researchgate.net The stretching vibration of free O-H groups typically appears between 3600 and 3700 cm⁻¹. nih.gov
Ether (C-O-C) Stretching: The stretching vibrations of the C-O-C ether linkage will result in strong absorption bands. Aromatic ethers typically show an antisymmetric stretching vibration near 1240 ± 10 cm⁻¹ and a symmetric stretching vibration around 1040 ± 10 cm⁻¹. nih.gov The C-O stretching of phenols is observed in the range of 1280–1000 cm⁻¹. nih.gov
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Phenolic O-H | Stretching (H-bonded) | 3200 - 3600 |
| Phenolic O-H | Stretching (free) | 3600 - 3700 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Ether C-O-C | Antisymmetric Stretching | ~1240 |
| Ether C-O-C | Symmetric Stretching | ~1040 |
| Phenolic C-O | Stretching | 1280 - 1000 |
| C-F | Stretching | 1000 - 1400 |
Note: This is a predicted data table based on general functional group frequencies. Actual experimental values may vary.
Analysis of Aromatic Ring Vibrations and Fluorine Effects
The vibrations of the aromatic ring are influenced by its substituents. The C=C stretching vibrations within the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region. For phenols, distinct bands are often observed around 1600 cm⁻¹ and 1500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern, appear in the 650-900 cm⁻¹ range.
The fluorine substituent has a notable effect on the vibrational spectrum. The C-F stretching vibration for fluorinated aromatic compounds is typically found in the 1100-1250 cm⁻¹ region. Studies on related compounds like 4-fluorophenol (B42351) show that this C-F stretch can be heavily mixed with other vibrational modes, particularly those involving the phenol (B47542) ring and the C-O group. This mixing can make a definitive assignment challenging without theoretical calculations.
The tert-butoxy group introduces several additional bands. The C-O stretching of the ether linkage is expected in the 1200-1260 cm⁻¹ range, potentially overlapping with the C-F stretch. The vibrations of the tert-butyl group itself, including C-H stretching and bending modes, will also be present.
A table of predicted significant IR absorption bands for this compound, based on data from analogous compounds like 4-methoxyphenol (B1676288) and other substituted phenols, is presented below. spectrabase.comchemicalbook.comresearchgate.netchegg.comnist.gov
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (H-bonded) | 3200-3550 | Strong, Broad | Indicative of intermolecular hydrogen bonding. |
| Aromatic C-H Stretch | 3030-3100 | Medium | |
| Aliphatic C-H Stretch | 2850-2970 | Strong | From the tert-butyl group. |
| Aromatic C=C Stretch | 1500-1610 | Medium-Strong | Multiple bands expected. |
| C-O Stretch (Ether) | 1200-1260 | Strong | |
| C-F Stretch | 1100-1250 | Strong | May be coupled with other ring vibrations. |
| C-O Stretch (Phenol) | ~1230 | Strong | |
| Aromatic C-H Bend | 650-900 | Medium-Strong | Dependent on substitution pattern. |
Investigation of Intermolecular Interactions via IR Spectroscopy
Infrared spectroscopy is a powerful tool for investigating intermolecular interactions, primarily hydrogen bonding, in phenolic compounds. The hydroxyl group of this compound can act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl and tert-butoxy groups can act as hydrogen bond acceptors.
In a condensed phase (liquid or solid), phenols typically exhibit a strong and notably broad absorption band for the O-H stretching vibration, usually in the range of 3200-3550 cm⁻¹. This broadening is a direct consequence of intermolecular hydrogen bonding between phenol molecules, which creates a variety of hydrogen-bonded species (dimers, trimers, and larger aggregates) and slightly different vibrational frequencies for the O-H bonds within them. In contrast, a very dilute solution in a non-polar solvent would show a sharper, less intense "free" O-H stretching band at a higher frequency, typically around 3600 cm⁻¹. The significant broadening of the O-H band is a clear indication of these strong intermolecular forces at play. wikipedia.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides critical information about a molecule's mass and its fragmentation pattern upon ionization, which aids in structural elucidation. For this compound (C₁₀H₁₃FO₂), the nominal molecular weight is calculated to be 184 g/mol . The mass spectrum would show a molecular ion peak (M⁺˙) at m/z 184, the intensity of which would depend on its stability.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry is an essential technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, ¹⁶O).
The calculated monoisotopic mass for C₁₀H₁₃FO₂ is 184.08995 Da. An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition of the compound with high confidence. uni.lu
Table of HRMS Data:
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|
Fragmentation Pathways and Structural Information Derived from MS
The fragmentation of the molecular ion of this compound in a mass spectrometer would be expected to follow predictable pathways characteristic of phenyl ethers and phenols. The tert-butoxy group is particularly prone to fragmentation. massbank.euresearchgate.netyoutube.com
One of the most common fragmentation pathways for tert-butyl phenyl ethers is the loss of a neutral isobutene molecule (C₄H₈, 56 Da) through a rearrangement process. This would result in a prominent fragment ion corresponding to the 2-fluorophenol radical cation at m/z 128.
Another characteristic fragmentation is the alpha-cleavage leading to the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da), which would produce a fragment ion at m/z 127. The fragment at m/z 57, corresponding to the tert-butyl cation ((CH₃)₃C⁺), is also expected to be a major peak in the spectrum. Further fragmentation of the phenol-containing ions would then proceed through mechanisms typical for phenols, such as the loss of carbon monoxide (CO).
A table summarizing the predicted major fragments is provided below. massbank.eu
| m/z | Proposed Fragment | Fragmentation Pathway |
| 184 | [C₁₀H₁₃FO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 169 | [C₉H₁₀FO₂]⁺ | [M - CH₃]⁺ |
| 128 | [C₆H₅FO]⁺˙ | [M - C₄H₈]⁺˙ (Loss of isobutene) |
| 127 | [C₆H₄FO]⁺ | [M - C₄H₉]⁺ (Loss of tert-butyl radical) |
| 99 | [C₅H₄FO]⁺ | [C₆H₄FO - CO]⁺ |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy probes the electronic transitions within a molecule. Phenols and their derivatives typically exhibit two main absorption bands in the UV region, originating from π → π* transitions within the benzene ring. These are often referred to as the primary band (E2-band) and the secondary band (B-band).
For this compound, the presence of the hydroxyl and tert-butoxy groups, which are both auxochromes (color-enhancing groups), is expected to influence the positions and intensities of these absorption bands compared to unsubstituted benzene. The lone pairs of electrons on the oxygen atoms can be delocalized into the aromatic π-system, affecting the energy of the electronic transitions.
Absorption Characteristics of Substituted Phenols and Ethers
The absorption characteristics of phenols are well-documented. Phenol itself typically shows a secondary absorption band (B-band) around 270 nm. The primary, more intense band (E2-band) is found at shorter wavelengths, around 210 nm.
Substituents on the aromatic ring can cause shifts in these absorption maxima. Alkoxy groups, such as the tert-butoxy group in the target molecule, are electron-donating and generally cause a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of the absorption bands. This is due to the enhanced conjugation between the oxygen lone pairs and the aromatic ring. For example, 4-methoxyphenol shows absorption maxima at approximately 224 nm and 290 nm, which is a red shift compared to phenol. sielc.comsielc.com
Table of Expected UV-Vis Absorption Data:
| Compound | Predicted λ_max (nm) (B-band) | Predicted λ_max (nm) (E2-band) | Notes |
|---|
Excited-State Dynamics of Fluorophenol Chromophores
The introduction of a fluorine atom to a phenol ring significantly influences the molecule's excited-state dynamics. Studies on monofluorophenols, such as 2-fluorophenol (2-FP), 3-fluorophenol (B1196323) (3-FP), and 4-fluorophenol (4-FP), provide a foundational understanding of these effects. The position of the fluorine substituent alters the electronic potential energy surfaces, leading to distinct photophysical behaviors.
A key mechanism governing the excited-state dynamics of phenolic systems is the interplay between the optically bright ¹ππ* state and the dissociative ¹πσ* state. A conical intersection (CI) between these two excited states exists at an O-H bond length of approximately 1.2 Å. A second CI between the ¹πσ* state and the ground state (S₀) occurs at a longer O-H distance. For phenol, the CI between the ¹πσ* (S₂) and ¹ππ* (S₁) states is located about 0.5 eV above the energy minimum of the S₁ state. oregonstate.edu
The position of the fluorine atom on the phenol ring has a marked effect on the excitation wavelengths. The observed order of S₁ ← S₀ electronic origin band wavelengths is 2-FP < 3-FP < phenol < 4-FP. This trend is consistent with theoretical predictions from Time-Dependent Density Functional Theory (TD-DFT) calculations. oregonstate.eduresearchgate.net Specifically, the vertical excitation energies for the lowest-energy transitions calculated for phenol, 2-FP, 3-FP, and 4-FP are 5.215 eV, 5.283 eV, 5.272 eV, and 5.027 eV, respectively. oregonstate.eduresearchgate.net This indicates that para-substitution, as in 4-FP, leads to a red-shift in the absorption spectrum compared to phenol, while ortho- and meta-substitutions cause a blue-shift.
The fluorescence spectra of these isomers also show significant differences. The fluorescence yield of 4-FP is nearly six times greater than that of 3-FP, and the spectral bandwidth of 2-FP is about 1.5 times larger than that of 4-FP. oregonstate.eduresearchgate.net Electronic structure calculations suggest that a low-energy S₁/S₀ conical intersection exists near the ¹ππ* minimum. The energy barrier to this CI is smallest for 3-FP and largest for 4-FP, facilitating non-radiative decay in 3-FP and leading to its diminished fluorescence. researchgate.net The structural distortions in the excited states of 2-FP and 3-FP are more significant than in 4-FP, contributing to the broader fluorescence spectrum of 2-FP. oregonstate.eduresearchgate.net
For this compound, the presence of the bulky tert-butoxy group at the 4-position, in addition to the fluorine at the 2-position, would further modulate these dynamics. The electron-donating nature of the tert-butoxy group would likely enhance the red-shift of the absorption spectrum, similar to the effect of the hydroxyl group in resorcinol. The steric hindrance from the tert-butoxy group could also influence the planarity of the molecule in the excited state, potentially affecting the non-radiative decay pathways.
X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)
In the case of a derivative of this compound, the crystal structure would be determined by a balance of several factors:
Hydrogen Bonding: The primary interaction would be the O-H···O hydrogen bonds between the phenolic hydroxyl groups, leading to the formation of chains or other supramolecular synthons.
Steric Hindrance: The bulky tert-butyl group would significantly influence the molecular packing, likely preventing a close-packed arrangement and potentially leading to the inclusion of solvent molecules in the crystal lattice.
Fluorine Interactions: The fluorine atom can participate in various weak interactions, including C-H···F and F···F contacts, which would further stabilize the crystal structure.
π-π Stacking: The aromatic rings may engage in π-π stacking interactions, although the presence of the bulky tert-butoxy group might hinder optimal stacking.
The synthesis of highly substituted phenols can be achieved with complete regiochemical control, allowing for the preparation of specific isomers for crystallographic analysis. oregonstate.edu The characterization of such synthesized compounds typically involves a combination of spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction to unambiguously determine the molecular structure and analyze the supramolecular interactions. researchgate.netresearchgate.net Hirshfeld surface analysis is a computational tool often used in conjunction with X-ray data to visualize and quantify intermolecular interactions within the crystal. mq.edu.au
For a hypothetical derivative of this compound, crystallographic analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, revealing the conformation of the tert-butoxy group relative to the phenyl ring and the orientation of the hydroxyl group. It would also elucidate the intricate network of intermolecular interactions that govern the solid-state architecture.
Computational and Theoretical Investigations of 4 Tert Butoxy 2 Fluorophenol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 4-(tert-butoxy)-2-fluorophenol, these methods elucidate the influence of the electron-donating tert-butoxy (B1229062) group, the electron-withdrawing fluorine atom, and the acidic hydroxyl group on the aromatic ring.
Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for calculating the ground state properties of molecules like this compound. By optimizing the molecular geometry, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. scispace.comresearchgate.net
For this molecule, DFT calculations would reveal the extent of C-O bond shortening in the ether linkage due to resonance with the phenyl ring and the subtle changes in the aromatic ring's geometry caused by the electronic push and pull of the substituents. The method also provides valuable information on electronic properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential, which are critical for predicting the molecule's reactivity. eurjchem.com
| Parameter | Value | Parameter | Value |
|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||
| C1-OH | 1.365 | C2-C1-OH | 119.5 |
| C2-F | 1.358 | C1-C2-F | 118.0 |
| C4-O | 1.370 | C3-C4-O | 124.5 |
| O-C(tert-butyl) | 1.445 | C4-O-C(tert-butyl) | 121.0 |
The accuracy of DFT calculations is highly dependent on the chosen level of theory (the functional) and the basis set. glaserchemgroup.com A basis set is a set of mathematical functions used to represent the electronic wave function. wikipedia.org
For a molecule like this compound, which contains a second-row element (fluorine) with lone pairs and a flexible alkyl group, a well-chosen basis set is essential.
Pople-style basis sets , such as 6-31G(d,p) , are widely used as they offer a good balance between computational cost and accuracy. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are necessary to describe the non-spherical nature of electron density in bonds.
Correlation-consistent basis sets , like Dunning's cc-pVDZ (correlation-consistent polarized Valence Double-Zeta), are designed to systematically converge towards the complete basis set limit. wikipedia.org
Diffuse functions , denoted by a "+" or "aug-" prefix (e.g., 6-31+G(d,p) or aug-cc-pVDZ ), are crucial for accurately describing molecules with lone pairs or for calculating properties like electron affinity. glaserchemgroup.com
The choice of functional (e.g., B3LYP, PBE0, M06-2X) also plays a significant role. Benchmark studies often guide the selection of the best functional/basis set combination for predicting specific properties like geometries or NMR shifts. mdpi.comnih.gov For instance, geometry optimization might be performed at a B3LYP/6-31G(d) level, while more accurate single-point energy calculations could use a larger basis set. mit.edu
Conformational Analysis and Intramolecular Interactions
The spatial arrangement of the hydroxyl and tert-butoxy groups is not fixed; rotation around single bonds leads to different conformers. The relative stability of these conformers is governed by a delicate balance of steric and electronic interactions within the molecule.
The tert-butyl group is exceptionally bulky and exerts significant steric hindrance, which is a repulsive interaction arising from the spatial overlap of electron clouds. researchgate.netwikipedia.org In this compound, this large group is positioned para to the hydroxyl group and meta to the fluorine atom. Its primary steric influence is on the rotational freedom of the ether linkage (C4-O bond). The bulky nature of the tert-butyl group can restrict the orientation of the attached oxygen atom and may cause slight out-of-plane distortions of the substituents to relieve strain. This steric bulk is a key feature, often used to enhance the stability of molecules by sterically shielding reactive sites. researchgate.net
A critical conformational question in 2-substituted phenols is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the ortho substituent. In the case of 2-fluorophenol (B130384), theoretical and spectroscopic studies have concluded that any intramolecular hydrogen bond between the hydroxyl (O-H) group and the fluorine atom (O-H···F) is very weak, if present at all. acs.orgrsc.orgresearchgate.net This is in contrast to other halogens like chlorine and bromine, which form more discernible intramolecular hydrogen bonds. rsc.org
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry provides powerful tools for predicting spectroscopic data, which can then be compared with experimental results to confirm structural assignments.
DFT calculations, following a geometry optimization, can be used to compute harmonic vibrational frequencies. nih.govresearchgate.net These calculated frequencies correspond to the vibrational modes observed in Infrared (IR) and Raman spectroscopy. It is a standard practice to apply a scaling factor to the calculated frequencies, as the harmonic approximation typically overestimates the true anharmonic frequencies. orientjchem.org The scaled theoretical spectrum can be compared directly with an experimental spectrum to aid in the assignment of complex vibrational bands.
Similarly, NMR chemical shifts can be predicted with high accuracy. nih.govcomporgchem.com The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is the most common approach for calculating the magnetic shielding tensors of nuclei. mdpi.com These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). rsc.org Comparing the predicted ¹H and ¹³C NMR spectra with experimental data is an invaluable tool for structural elucidation and for confirming the presence of specific conformers in solution. mdpi.comnih.gov
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (C-OH) | 145.5 |
| C2 (C-F) | 155.0 (d, JCF ≈ 240 Hz) |
| C3 | 117.0 (d, JCF ≈ 20 Hz) |
| C4 (C-O) | 148.0 |
| C5 | 120.0 |
| C6 | 118.5 (d, JCF ≈ 5 Hz) |
| C(tert-butyl) | 79.0 |
| CH3(tert-butyl) | 28.8 |
Theoretical ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Calculations
No published data available.
Vibrational Frequency Calculations (IR, Raman) and Normal Mode Analysis
No published data available.
UV-Vis Absorption and Emission Spectra Predictions (TD-DFT)
No published data available.
Reaction Mechanism Elucidation through Computational Modeling
No published data available.
No published data available.
No published data available.
Molecular Dynamics Simulations for Dynamic Behavior
No published data available.
Reactivity and Mechanistic Insights for 4 Tert Butoxy 2 Fluorophenol
Electrophilic Aromatic Substitution Reactions on the Fluorinated Phenolic Ring
The aromatic ring of 4-(tert-butoxy)-2-fluorophenol is activated towards electrophilic aromatic substitution (SEAr) by the strong electron-donating effects of the hydroxyl and tert-butoxy (B1229062) groups. Both of these groups are ortho, para-directing. ncert.nic.instackexchange.com The fluorine atom, while also an ortho, para-director, is a deactivating group due to its high electronegativity. taylorandfrancis.com The combined influence of these substituents directs incoming electrophiles to specific positions on the ring.
The hydroxyl group is a powerful activating group, more so than the tert-butoxy group. stackexchange.com Consequently, it exerts the dominant directing effect. The positions ortho and para to the hydroxyl group are C6 and C4, respectively. Since the C4 position is already occupied by the tert-butoxy group, electrophilic attack is primarily directed to the C6 position. The fluorine at C2 and the bulky tert-butyl group can sterically hinder attack at adjacent positions. stackexchange.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com For instance, nitration would be expected to yield primarily 4-(tert-butoxy)-2-fluoro-6-nitrophenol. Similarly, halogenation with reagents like bromine would likely result in substitution at the C6 position. The table below summarizes the expected major products for various electrophilic aromatic substitution reactions.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagent | Predicted Major Product |
| Nitration | HNO₃/H₂SO₄ | 4-(tert-butoxy)-2-fluoro-6-nitrophenol |
| Halogenation | Br₂/FeBr₃ | 6-bromo-4-(tert-butoxy)-2-fluorophenol |
| Sulfonation | SO₃/H₂SO₄ | 5-(tert-butoxy)-3-fluoro-2-hydroxybenzenesulfonic acid |
| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(5-(tert-butoxy)-3-fluoro-2-hydroxyphenyl)ethan-1-one |
Nucleophilic Aromatic Substitution Reactions of the Fluoro-Substituent
Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comnih.gov The aromatic ring of this compound is electron-rich due to the presence of the hydroxyl and tert-butoxy groups, making it generally unreactive towards nucleophilic aromatic substitution.
Displacement of the fluoro substituent by a nucleophile is therefore challenging under standard SNAr conditions. youtube.com For such a reaction to occur, harsh conditions or the use of a very strong nucleophile might be necessary. youtube.com However, the presence of activating groups makes the ring less susceptible to nucleophilic attack. In highly fluorinated aromatic compounds, fluorine can be displaced by nucleophiles, but this is facilitated by the cumulative electron-withdrawing effect of multiple fluorine atoms, a condition not met in this molecule. nih.gov
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This anion is a potent nucleophile and can undergo a variety of reactions.
Etherification: The phenoxide can react with alkyl halides in a Williamson ether synthesis to form an ether. For example, reaction with methyl iodide would yield 1-(tert-butoxy)-4-fluoro-2-methoxybenzene.
Esterification: Acylation of the phenolic hydroxyl group can be achieved using acid chlorides or anhydrides, typically in the presence of a base, to form the corresponding ester.
Oxidation: Phenols can be oxidized to quinones, although the reaction can sometimes lead to complex mixtures of products.
Reactions with tert-butoxy radicals: Phenols react efficiently with tert-butoxy radicals, resulting in the formation of phenoxy radicals. osti.gov
The reactivity of the hydroxyl group is a cornerstone of phenol (B47542) chemistry, allowing for a wide range of functional group transformations. ncert.nic.innoaa.gov
Table 2: Representative Reactions of the Phenolic Hydroxyl Group
| Reaction Type | Reagents | Product |
| Deprotonation | NaOH | Sodium 4-(tert-butoxy)-2-fluorophenoxide |
| Etherification | CH₃I, K₂CO₃ | 1-(tert-butoxy)-4-fluoro-2-methoxybenzene |
| Esterification | (CH₃CO)₂O, Pyridine | 4-(tert-butoxy)-2-fluorophenyl acetate |
Catalytic Reactivity of the Compound and its Derivatives
While this compound itself is not typically used as a catalyst, its derivatives have potential applications in catalysis. The phenolic oxygen, after deprotonation, can act as a ligand for various metal centers. The electronic properties of the resulting metal complex can be tuned by the substituents on the aromatic ring.
For example, derivatives of this compound could be used as ligands in transition metal-catalyzed cross-coupling reactions. The fluorine and tert-butoxy groups would influence the electron density at the metal center, thereby affecting the catalytic activity and selectivity of the reaction. Furthermore, substituted phenols can be used in dual catalytic systems, for instance, in combination with a transition metal catalyst like palladium on carbon, to promote reactions such as the ortho-alkylation of phenols. acs.org
Role as a Ligand or Precursor in Metal-Catalyzed Processes
The phenolic oxygen of this compound can act as a binding site for metal centers, allowing it to function as a ligand in various metal-catalyzed processes. The presence of the ortho-fluorine atom and the para-tert-butoxy group can modulate the electronic properties and steric environment of the resulting metal complexes.
The tert-butoxy group, being electron-donating through inductive effects, increases the electron density on the aromatic ring and the phenolic oxygen. This enhanced electron density can strengthen the bond between the phenol and a coordinated metal center. Conversely, the fluorine atom, an electron-withdrawing group, can have an opposing effect, though its influence is generally less pronounced than the resonance donation of the hydroxyl group.
While direct examples of this compound as a ligand in catalysis are not extensively documented, its structural motifs are present in ligands used for various transformations. For instance, Schiff base ligands derived from substituted phenols, including those with tert-butyl and fluoro groups, have been used to create complexes with transition metals like copper, which in turn can catalyze oxidation reactions.
The bulky tert-butyl group can also provide steric hindrance around the metal center, which can influence the selectivity of a catalytic reaction. This steric bulk can create a specific pocket for substrate binding, potentially leading to higher regioselectivity or stereoselectivity in catalytic transformations.
Furthermore, this compound can serve as a precursor for more complex ligands. The phenolic hydroxyl and the aromatic ring can be functionalized to introduce additional coordinating groups, leading to the formation of multidentate ligands.
| Feature | Implication for Metal-Catalyzed Processes |
| Phenolic -OH group | Primary coordination site for metal ions. |
| Ortho-Fluoro group | Electron-withdrawing, can influence the electronic properties of the metal center. |
| Para-tert-butoxy group | Electron-donating and sterically bulky, affecting both electronic and steric environment of the catalyst. |
| Aromatic ring | Can be functionalized to create more complex ligand structures. |
Cross-Coupling Reactivity with Fluorinated Phenoxy Moieties
The fluorinated phenoxy moiety of this compound presents potential for engagement in cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The reactivity in such processes would primarily involve either the C-O bond of the ether or the C-F bond.
Activation of the C(aryl)-O bond in aryl ethers for cross-coupling reactions is a challenging but increasingly feasible transformation, often requiring nickel-based catalysts. acs.org The use of N-heterocyclic carbene (NHC) ligands with bulky N-alkyl substituents has been shown to facilitate the Suzuki-Miyaura coupling of a range of aryl ethers with organoboron nucleophiles. acs.org While not specifically demonstrated for this compound, this methodology suggests a potential pathway for its functionalization. acs.org
The presence of the fluorine atom can influence the reactivity of the molecule in such cross-coupling reactions. Palladium-catalyzed cross-coupling reactions of fluorinated alcohols with (hetero)aryl bromides have been developed, indicating that fluorinated moieties are compatible with and can participate in such transformations. nih.govnih.govox.ac.uk
The tert-butoxy group itself can be considered a protecting group that can be cleaved under acidic conditions. nih.gov This property can be strategically employed in multi-step syntheses where the phenolic hydroxyl needs to be masked during a cross-coupling reaction at another position, and then later deprotected.
| Coupling Partner | Catalyst System (Analogous Systems) | Potential Product |
| Arylboronic acid | Ni(0)/NHC ligand acs.org | Arylated phenol derivative (after deprotection) |
| Organomagnesium reagent | Ni(0)/NHC ligand acs.org | Alkylated phenol derivative (after deprotection) |
Investigation of Defluorination Pathways under various Chemical Conditions
The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage a significant chemical challenge. acs.org However, defluorination of fluorinated aromatic compounds can be achieved under specific chemical conditions, including oxidative and reductive pathways.
Studies on the defluorination of fluorinated phenols by heme dehaloperoxidases provide insight into potential enzymatic degradation pathways. acs.org The proposed mechanism involves hydrogen atom abstraction from the phenolic hydroxyl group, followed by OH rebound to the aromatic ring and subsequent fluorine release. acs.org While this has been studied for compounds like 2,4,6-trifluorophenol, it suggests a possible route for the biological or biomimetic defluorination of this compound.
Non-enzymatic defluorination of perfluorinated aromatics has been achieved under oxidative conditions using a μ-nitrido diiron phthalocyanine (B1677752) complex as a catalyst and hydrogen peroxide as the oxidant. acs.org The proposed mechanism involves an electrophilic C-O addition followed by a 1,2-fluoride shift. nih.govmanchester.ac.uk This highlights a potential chemical method for C-F bond cleavage in highly fluorinated systems.
Reductive defluorination is another possible pathway. However, the strong C-F bond generally makes this process difficult. nih.gov
A key aspect of the reactivity of this compound is the lability of the tert-butoxy group under acidic conditions. An important reaction pathway involves the acid-catalyzed removal of the tert-butyl group as isobutene, which regenerates the free phenol. nih.gov This reaction is a retro-Friedel-Crafts alkylation. For instance, the synthesis of 4-fluorophenol (B42351) can be achieved from 4-tert-butylphenol (B1678320) through an initial oxidative fluorination to form a 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one, which is then treated with acid to induce aromatization via the loss of isobutene. nih.gov This two-step process demonstrates a practical application of the controlled cleavage of the tert-butyl group while retaining the fluorine substituent.
| Condition | Potential Pathway | Outcome |
| Acidic Conditions | Retro-Friedel-Crafts de-tert-butylation nih.gov | Formation of 2-fluorophenol (B130384) and isobutene |
| Oxidative (Biomimetic) | H-abstraction and OH rebound acs.org | Potential formation of a dihydroxy-fluoro-cyclohexadienone intermediate, leading to defluorination |
| Oxidative (Chemical) | Electrophilic C-O addition and fluoride (B91410) shift nih.govmanchester.ac.uk | Potential for defluorination and formation of oxidized products |
Synthesis and Characterization of Derivatives and Analogues of 4 Tert Butoxy 2 Fluorophenol
Modification of the Aromatic Ring System
The aromatic ring of 4-(tert-butoxy)-2-fluorophenol serves as a scaffold for various modifications, primarily through electrophilic aromatic substitution and reduction reactions. These alterations can significantly influence the electronic and steric properties of the molecule.
One common modification is the introduction of additional substituents onto the benzene (B151609) ring. For instance, electrophilic substitution reactions such as nitration, halogenation, and sulfonation can be employed to introduce nitro (-NO₂), halogen (e.g., -Br, -Cl), or sulfonic acid (-SO₃H) groups, respectively. The directing effects of the existing fluorine, hydroxyl, and tert-butoxy (B1229062) groups guide the position of the incoming electrophile. For example, the hydroxyl group is a strong activating group and, along with the fluorine atom, directs incoming electrophiles to the ortho and para positions.
Another significant modification is the hydrogenation of the aromatic ring. pressbooks.pub Catalytic hydrogenation, typically using a platinum or rhodium catalyst under high pressure, can reduce the benzene ring to a cyclohexane (B81311) ring, yielding 4-(tert-butoxy)-2-fluorocyclohexanol and its stereoisomers. pressbooks.pub This transformation from a planar aromatic system to a three-dimensional cycloalkane structure drastically alters the molecule's shape and rigidity.
Furthermore, the strategic placement of bulky groups like the tert-butyl group can be achieved through Friedel-Crafts alkylation. For example, the reaction of 4-fluorophenol (B42351) with tert-butanol (B103910) in the presence of a strong acid catalyst can introduce a tert-butyl group at the 2-position, ortho to the hydroxyl group, to yield 2-tert-butyl-4-fluorophenol. This reaction highlights how the substitution pattern on the aromatic ring can be systematically altered.
Derivatization at the Hydroxyl Group (e.g., Esterification, Etherification)
The phenolic hydroxyl group of this compound is a prime site for derivatization, most commonly through esterification and etherification reactions. These modifications can alter the compound's polarity, hydrogen-bonding capability, and chemical reactivity. ncert.nic.in
Esterification: The hydroxyl group can be converted to an ester by reacting with carboxylic acids, acid chlorides, or acid anhydrides. A mild and effective method for esterification, particularly for sterically hindered alcohols, is the Steglich esterification. organic-chemistry.org This reaction utilizes a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the formation of the ester bond under gentle conditions. organic-chemistry.org
Etherification: The synthesis of ethers from the phenolic hydroxyl group can be achieved through various methods. The Williamson ether synthesis, involving the reaction of the corresponding phenoxide with an alkyl halide, is a classic approach. For the synthesis of tert-butyl ethers, which can also serve as a protective group for the phenol (B47542), reagents like tert-butyl 2,2,2-trichloroacetimidate can be used in the presence of a non-coordinating acid-base catalyst. organic-chemistry.org Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of aryl tert-butyl ethers from aryl halides. organic-chemistry.org
The following table summarizes representative derivatization reactions at the hydroxyl group:
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| Esterification (Steglich) | Carboxylic acid, DCC, DMAP | Aryl ester |
| Etherification (Williamson) | Alkyl halide, Base (e.g., NaH) | Aryl ether |
| tert-Butylation | tert-Butyl 2,2,2-trichloroacetimidate, Catalyst | Aryl tert-butyl ether |
Alterations to the Tert-Butoxy Moiety
The tert-butoxy group in this compound is not merely a passive substituent; its modification or removal is a key synthetic strategy. The bulky nature of the tert-butyl group provides steric hindrance, which can influence the reactivity of the adjacent phenolic hydroxyl group and the aromatic ring. nih.gov
The most significant alteration of the tert-butoxy group is its cleavage to regenerate the parent phenol. This deprotection is typically achieved under acidic conditions. nih.gov Reagents such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) are commonly employed. nih.gov The mechanism involves the protonation of the ether oxygen, followed by the departure of the stable tert-butyl cation, which is then typically scavenged to prevent side reactions. nih.gov Interestingly, the tert-butoxycarbonyl (Boc) group on phenols has been shown to be labile to weak bases as well, offering an alternative deprotection strategy that can avoid acid-sensitive functional groups in the molecule. researchgate.net
The reaction of tert-butoxy radicals, which can be generated from the photodecomposition of di-tert-butyl peroxide, with phenols leads to the formation of phenoxy radicals. osti.govorganic-chemistry.org This reactivity highlights the potential for the tert-butoxy group to participate in radical-mediated transformations.
Introduction of Additional Functional Groups
The introduction of new functional groups onto the this compound framework can lead to analogues with diverse chemical properties and potential applications. These functional groups can be introduced at various positions, including the aromatic ring and the hydroxyl group.
Functionalization of the aromatic ring can be achieved through electrophilic substitution reactions as mentioned earlier, introducing groups like nitro, halo, and sulfonic acid. pressbooks.pub More complex functional groups can also be introduced. For example, the Gatterman-Koch reaction can be used to introduce an aldehyde group (-CHO) onto the aromatic ring. youtube.com Furthermore, the synthesis of para-functionalized aryl-di-tert-butylfluorosilanes demonstrates the introduction of functionalities such as thiol (-SH), isothiocyanate (-NCS), isocyanate (-NCO), and carboxylic acid (-COOH) onto a tert-butylated aromatic ring system. nih.gov
The hydroxyl group can also be a handle for introducing new functionalities. For instance, reaction with sulfonyl chlorides can lead to the formation of sulfonate esters. The synthesis of dienyl sulphonyl fluorides represents a class of compounds where a sulfonyl fluoride (B91410) group is incorporated. nih.gov
Structure-Reactivity Relationship Studies of Synthesized Analogues
Structure-reactivity relationship (SAR) studies of analogues derived from this compound are crucial for understanding how specific structural modifications influence their chemical and physical properties. These studies correlate changes in molecular structure with changes in reactivity or a particular activity. researchgate.net
For instance, in studies of halophenol derivatives as protein tyrosine kinase inhibitors, the nature and position of the halogen atom on the phenyl ring were found to have a significant impact on their inhibitory activity. nih.gov It was observed that chlorophenol compounds exhibited stronger activity compared to bromophenols, while fluoro- and iodo-substituted analogues were inactive. nih.gov This suggests that the electronic properties and size of the halogen substituent play a critical role in the interaction with the biological target.
Similarly, in a series of dienyl sulphonyl fluorides, the inhibitory activity against butyrylcholinesterase was found to be dependent on the substituents at both the α- and δ-positions of the dienyl system. nih.gov The position of a substituent on the δ-aryl ring (ortho-, meta-, or para-) had a pronounced effect on the inhibitory potency. nih.gov
The steric bulk of the tert-butyl group also plays a significant role in the reactivity of the molecule. Its presence can sterically hinder reactions at adjacent positions on the aromatic ring and at the hydroxyl group, thereby influencing reaction rates and regioselectivity. nih.gov
The following table provides a conceptual overview of structure-reactivity relationships observed in related phenolic compounds:
| Structural Modification | Observed Effect on Reactivity/Activity | Potential Rationale |
|---|---|---|
| Introduction of electron-withdrawing groups (e.g., -NO₂) on the aromatic ring | Increased acidity of the phenolic hydroxyl group | Stabilization of the corresponding phenoxide ion through resonance and inductive effects |
| Variation of halogen substituent (F, Cl, Br, I) | Altered biological activity in enzyme inhibition assays nih.gov | Changes in electronic effects, lipophilicity, and hydrogen bonding potential |
| Positional isomerism of substituents on the aromatic ring | Significant differences in reactivity and biological activity nih.gov | Alteration of steric hindrance and electronic interactions with a target site |
| Presence of a bulky tert-butyl group | Decreased reactivity at adjacent positions nih.gov | Steric shielding of the reactive center |
Advanced Applications in Chemical Synthesis and Methodological Development
4-(Tert-butoxy)-2-fluorophenol as a Versatile Synthetic Intermediate
The utility of this compound in organic synthesis stems from its identity as a protected difunctional phenol (B47542). The tert-butoxy (B1229062) group serves as a robust protecting group for the phenol, which can be removed under specific acidic conditions. This allows for the selective reaction at other positions of the molecule or the introduction of the fluorophenolic moiety at a late stage in a synthetic sequence. Fluorophenol derivatives, in general, are crucial intermediates in the production of agrochemicals and pharmaceuticals. tandfonline.comvolsenchem.com
Building Block for Complex Organic Molecules
Organic building blocks are fundamental molecular units used to construct larger, more complex molecules with specific functions, playing a crucial role in medicinal chemistry and materials science. This compound functions as a key building block for introducing a 2-fluoro-4-hydroxyphenyl moiety into a target molecule. The tert-butyl group prevents unwanted reactions of the phenolic hydroxyl group while other transformations are carried out on the molecule.
For instance, in the synthesis of bioactive compounds like benzofuran (B130515) derivatives, aminofluorophenols are used to form amide bonds. A similar strategy can be envisioned for this compound, where the free amine of a larger molecule could react with a derivatized form of the phenol, or the phenol itself could be derivatized to react with other functionalities. The synthesis of compounds like 2-(benzofuran-2-yl)-N-(4-fluoro-2-hydroxyphenyl)acetamide, which has shown some antifungal activity, highlights the importance of the fluorohydroxyphenyl scaffold in creating biologically active molecules. nih.gov The use of this compound would allow for the incorporation of this scaffold into a complex structure, with the final deprotection step revealing the free phenol.
Precursor in Multistep Reaction Sequences
The tert-butoxy group is a key feature that designates this compound as a precursor in multistep syntheses. youtube.comyoutube.comlibretexts.orgyoutube.com The stability of the tert-butyl ether allows it to withstand a variety of reaction conditions, only to be removed when desired. A common strategy in the synthesis of complex phenols is the use of a tert-butyl protecting group on the phenol. For example, 4-tert-butylphenols can be transformed into 4-fluorophenols in a two-step procedure involving oxidative fluorination followed by an acid-catalyzed aromatization that removes the tert-butyl group as isobutene. cas.cz
This de-tert-butylation is a critical step. In the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol, an important intermediate for the drug betaxolol, a similar strategy is employed where a tert-butoxy group is removed in the final step using an inorganic acid. google.com This highlights the role of the tert-butoxy group as a temporary placeholder that is removed to unveil the reactive phenol at the appropriate stage.
The following table illustrates the conditions for the deprotection of tert-butylated phenols, a reaction central to the role of this compound as a precursor.
| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |
| 2,6-di-tert-butyl-4-fluorophenol | Aluminum chloride | Toluene | Reflux | 4-fluorophenol (B42351) | Good | tandfonline.com |
| 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one | Trifluoroacetic acid | Trifluoroacetic acid | Room Temp | 4-fluorophenol | Satisfactory | cas.cz |
| 1-tert-butoxy-4-[(2-cyclopropylmethoxy)ethyl]benzene | Inorganic Acid | Not specified | Room Temp to 100°C | 4-[2-(cyclopropylmethoxy)ethyl]phenol | Not specified | google.com |
Stereoselective Synthesis Utilizing this compound (if applicable)
Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com While crucial in the synthesis of chiral drugs and other biologically active molecules, the direct involvement of this compound in inducing stereoselectivity is not documented in the literature. The molecule itself is achiral and lacks any stereocenters.
Therefore, this compound is not expected to be used as a chiral auxiliary or to directly control the stereochemical outcome of a reaction. Its role in stereoselective synthesis would be indirect, as a building block that is incorporated into a molecule that undergoes a stereoselective reaction at a different site. The principles of asymmetric synthesis typically rely on chiral catalysts, reagents, or substrates to create the desired stereoisomer. frontiersin.orgnih.govnih.govresearchgate.net
Application in Directed Functionalization Strategies
The substituents on the aromatic ring of this compound can influence the regioselectivity of further electrophilic or nucleophilic substitution reactions. The hydroxyl group (once deprotected) is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The bulky tert-butoxy group can provide steric hindrance that directs incoming reactants to less hindered positions.
In related phenolic compounds, the regioselectivity of reactions is a well-established synthetic tool. For example, in the alkylation of 2,4-dihydroxybenzaldehydes, the choice of base can selectively target one hydroxyl group over the other. nih.gov Similarly, the fluorine atom in polyfluorinated aromatic compounds can be regioselectively substituted by nucleophiles, as demonstrated in the synthesis of fluorinated BOPYPY dyes. nih.gov
While specific studies on the directed functionalization of this compound are not prevalent, the known principles of aromatic substitution suggest that the interplay between the electronic effects of the fluorine and oxygen substituents and the steric bulk of the tert-butoxy group could be exploited to achieve regioselective transformations on the aromatic ring.
Green Chemistry Approaches in its Synthesis and Derivatization
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. iwu.edu This includes the use of environmentally benign solvents, catalysts, and energy-efficient processes. nih.gov
The synthesis of fluorophenols can be approached from a green chemistry perspective. For example, a method for synthesizing 4-fluorophenol involves the oxidation of a boronic acid precursor with hydrogen peroxide in dimethyl carbonate (DMC), a greener solvent alternative. While not a direct synthesis of this compound, this illustrates a move towards more environmentally friendly methods for related compounds.
The deprotection of the tert-butyl group, a key reaction for this compound's utility, often employs strong acids and organic solvents. tandfonline.comcas.cz A green chemistry approach would seek to replace these with recyclable catalysts or solvent-free conditions. The use of solid acid catalysts, for example, could offer a more sustainable alternative for the deprotection step. Furthermore, the synthesis of 4-fluorophenol via a diaryliodonium salt precursor offers a more convenient and potentially more atom-economical route compared to traditional methods. mdpi.com Applying such principles to the synthesis and derivatization of this compound remains an area for future development.
Advanced Applications in Materials Science and Polymer Chemistry
Integration of 4-(Tert-butoxy)-2-fluorophenol into Polymer Structures
The incorporation of this compound into polymer backbones or as pendant groups can impart desirable characteristics such as thermal stability, solubility, and specific electronic properties. The tert-butoxy (B1229062) group can also serve as a protecting group, which can be cleaved post-polymerization to yield a reactive hydroxyl group, enabling further functionalization.
The phenolic hydroxyl group of this compound is a key functional handle for its conversion into various polymerizable monomers. For instance, it can be transformed into vinyl ethers, acrylates, or methacrylates, which can then undergo polymerization.
One potential pathway involves the etherification of the phenol (B47542) with a vinyl-containing reagent. For example, reaction with 2-chloroethyl vinyl ether could yield a vinyl ether monomer. Similarly, esterification with acryloyl chloride or methacryloyl chloride can produce the corresponding acrylate (B77674) or methacrylate (B99206) monomers. researchgate.net These monomers can then be polymerized using various techniques, including free radical polymerization. tudelft.nltudelft.nl The presence of the fluorine atom and the bulky tert-butoxy group in these monomers is expected to influence their reactivity and the properties of the resulting polymers.
Another approach is the synthesis of styrenic monomers. While direct conversion is complex, a multi-step synthesis could potentially yield a 4-(tert-butoxy)-2-fluorostyrene monomer. The polymerization of such a monomer, potentially inhibited by compounds like 4-tert-butylcatechol (B165716) during storage, would lead to polymers with the fluorinated and tert-butoxy-substituted phenyl group as a repeating unit. sigmaaldrich.comsigmaaldrich.com
The following table summarizes potential functionalized monomers derived from this compound:
| Monomer Type | General Synthesis Route | Potential Polymerization Method |
| Vinyl Ether | Etherification with a vinyl-containing halide | Cationic Polymerization |
| Acrylate/Methacrylate | Esterification with acryloyl/methacryloyl chloride | Free Radical Polymerization (e.g., RAFT) |
| Styrenic | Multi-step synthesis from the phenol | Radical, Anionic, or Cationic Polymerization |
This table presents hypothetical synthesis routes and polymerization methods based on established chemical principles.
The integration of this compound-derived monomers into polymerization schemes opens the door to a wide array of novel polymeric materials with tailored properties.
For example, fluorinated poly(aryl ether ketone)s (PAEKs) are a class of high-performance thermoplastics known for their exceptional thermal stability and chemical resistance. researchgate.netresearchgate.net By analogy, the polycondensation of a di-functionalized derivative of this compound with an activated aromatic dihalide could lead to novel fluorinated PAEKs. nih.gov The tert-butoxy group would enhance solubility and processability, while the fluorine atom would contribute to improved dielectric properties and thermal stability. researchgate.netresearchgate.net
Furthermore, the synthesis of block copolymers containing segments derived from this compound can lead to materials with unique microphase-separated morphologies and combined properties. nih.govrsc.org Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be employed to create well-defined block copolymers where one block contains the functional phenol derivative. nih.gov
Role in the Synthesis of Resins and Coatings
The phenolic nature of this compound suggests its utility in the formulation of resins and coatings, where it can act as a monomer, a curing agent, or a modifier to enhance specific properties.
In the realm of epoxy resins, phenolic compounds are commonly used as curing agents or to produce specialty epoxy resins. While not directly reported, this compound could potentially be used to create fluorinated epoxy resins with enhanced chemical resistance and hydrophobicity. nih.gov Its incorporation could lead to coatings with improved durability and barrier properties.
Fluorinated polyurethanes are another class of materials where this compound could find application. mdpi.com By using a diol derivative of this compound in the synthesis of polyurethanes, it would be possible to create coatings with low surface energy, leading to hydrophobic and oleophobic surfaces.
Fabrication of Materials with Tailored Electronic or Optoelectronic Properties
The presence of both an electron-withdrawing fluorine atom and an electron-donating tert-butoxy group (after potential deprotection to a hydroxyl group) on the aromatic ring makes this compound an interesting candidate for the synthesis of materials with tailored electronic and optoelectronic properties.
The incorporation of this moiety into conjugated polymer backbones, such as in poly(p-phenylene vinylene) (PPV) or poly(phenylene ethynylene) (PPE) derivatives, could be used to tune the polymer's band gap and energy levels. The fluorine atom generally lowers the HOMO and LUMO energy levels, which can improve air stability and affect charge injection/transport properties. The bulky tert-butoxy group can enhance solubility and influence the solid-state packing of the polymer chains, which in turn affects charge mobility and luminescence efficiency.
Furthermore, fluorinated poly(aryl ether)s and related polymers are known for their low dielectric constants, making them suitable for applications in microelectronics as insulating layers. nih.gov The introduction of this compound into such polymer systems could further reduce the dielectric constant due to the presence of both fluorine and the bulky, non-polar tert-butoxy group.
Applications in Sensor Development (e.g., Gas Sensors)
The specific chemical features of this compound make it a promising component in the design of chemical sensors. The phenolic hydroxyl group can participate in hydrogen bonding interactions, a key mechanism for the detection of certain analytes.
While direct use in a sensor has not been documented, the principle of using functionalized phenols as recognition elements is well-established. frontiersin.org For instance, a polymer containing this compound units could be used as a coating on a transducer (e.g., a quartz crystal microbalance or a surface acoustic wave device). The interaction of this polymer with specific gas molecules through hydrogen bonding or other weak interactions would cause a measurable change in the transducer's signal. The fluorine and tert-butoxy groups would modulate the selectivity and sensitivity of the sensor.
Design of Specialty Polymers with Controlled Architecture
Modern polymer synthesis techniques allow for the creation of complex polymer architectures, such as block copolymers, star polymers, and hyperbranched polymers, with a high degree of control over molecular weight and dispersity. rsc.orgmdpi.com The unique reactivity of this compound and its derivatives can be exploited in these advanced polymerization methods.
For instance, a monomer derived from this compound could be used in controlled radical polymerization techniques like RAFT to synthesize well-defined block copolymers. rsc.orgnih.gov The resulting polymers would have distinct blocks with different properties, leading to self-assembly into ordered nanostructures.
Furthermore, the synthesis of hyperbranched polymers through the polycondensation of an AB2-type monomer derived from this compound is a plausible strategy. frontiersin.orgrsc.orgresearchgate.net Such hyperbranched polymers are characterized by a globular structure, a high density of functional groups at the periphery, and low viscosity, making them suitable for applications in coatings, additives, and drug delivery.
Advanced Applications in Agrochemical Research
Role as an Intermediate in Agrochemical Synthesis
The utility of 4-(tert-butoxy)-2-fluorophenol as an intermediate in agrochemical synthesis is primarily associated with the facile introduction of the 2-fluoro-4-hydroxyphenyl moiety into larger, more complex molecules. The tert-butoxy (B1229062) group serves as a common and effective protecting group for the phenolic hydroxyl function, allowing for selective reactions at other positions of the molecule before its removal under acidic conditions to reveal the free phenol (B47542). This free phenol is often a critical feature for the biological activity of the final agrochemical product.
The general synthetic strategy involves the coupling of the this compound core with various heterocyclic or aromatic systems, followed by deprotection of the tert-butoxy group. This approach provides a versatile route to a range of potential agrochemical candidates.
Design and Synthesis of Novel Agrochemical Candidates
The 2-fluoro-4-hydroxyphenyl scaffold, derivable from this compound, is a key component in the design of novel agrochemical candidates, particularly herbicides. This structural unit is found in compounds targeting critical plant enzymes. For instance, the design of inhibitors for 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicides, often incorporates this moiety. mdpi.com
Researchers have designed and synthesized novel triketone-containing quinazoline-2,4-dione derivatives that have shown potent HPPD inhibitory activity and broad-spectrum herbicidal effects. mdpi.com While the direct use of this compound is not explicitly detailed in this specific study, the synthesis of analogous structures often relies on fluorinated phenolic building blocks. The electronic properties conferred by the fluorine atom can enhance the binding affinity of the inhibitor to the enzyme's active site.
Furthermore, the structural motif of a substituted phenyl group is central to the design of many synthetic auxin herbicides. googleapis.com The strategic placement of a fluorine atom on the phenyl ring can modulate the herbicidal activity and crop selectivity. The development of novel picolinic acid herbicides, for example, has involved the replacement of chlorine atoms with substituted phenyl groups, indicating the value of diverse phenolic intermediates in creating new herbicidal molecules. googleapis.com
Below is a table summarizing the types of novel agrochemical candidates that could potentially be synthesized using this compound as a key intermediate.
| Agrochemical Candidate Class | Target Site/Mode of Action | Potential Role of this compound |
| HPPD Inhibitor Herbicides | 4-Hydroxyphenylpyruvate dioxygenase | Provides the 2-fluoro-4-hydroxyphenyl scaffold, a key pharmacophore for enzyme inhibition. |
| Synthetic Auxin Herbicides | Mimics the plant hormone auxin, leading to uncontrolled growth. | Serves as a precursor to substituted phenyl moieties that can enhance herbicidal efficacy and selectivity. |
| Fungicides | Various fungal-specific enzymes or cellular processes. | The fluorinated phenol can be incorporated into structures designed to disrupt fungal growth. |
| Insecticides | Insect-specific nerve or metabolic targets. | Can be used to build molecules with improved penetration and metabolic stability in insects. |
Mechanistic Studies of Agrochemical Action and Environmental Fate (excluding toxicology)
Understanding the mechanism of action and the environmental fate of agrochemicals is crucial for developing safer and more effective products. While specific studies on agrochemicals derived directly from this compound are limited, the principles governing the behavior of fluorinated agrochemicals are well-established.
The presence of a fluorine atom can significantly impact the environmental fate of a pesticide. The carbon-fluorine bond is exceptionally strong, which can lead to increased persistence of the molecule in the environment. However, this stability can also prevent rapid degradation into potentially more harmful metabolites.
The environmental degradation of pesticides is a complex process influenced by factors such as soil type, microbial activity, and sunlight. The specific structure of an agrochemical derived from this compound would determine its unique degradation pathway and potential for leaching or runoff. Predicting the environmental fate of such novel compounds often involves computational modeling and laboratory-based studies to assess their persistence, mobility, and potential for bioaccumulation.
The following table outlines key parameters often evaluated in the environmental fate studies of novel agrochemicals.
| Environmental Fate Parameter | Description | Potential Influence of the 2-Fluoro-4-hydroxyphenyl Moiety |
| Soil Sorption (Koc) | The tendency of a chemical to bind to soil organic carbon. | The polarity and hydrogen bonding capacity of the phenolic group, modulated by the fluorine atom, will influence sorption. |
| Hydrolysis | The breakdown of a chemical due to reaction with water. | The C-F bond is generally stable to hydrolysis, but other parts of the molecule may be susceptible. |
| Photolysis | The breakdown of a chemical by sunlight. | The aromatic ring can absorb UV light, potentially leading to photodegradation. |
| Biodegradation | The breakdown of a chemical by microorganisms. | The fluorine atom can sometimes hinder microbial degradation, leading to increased persistence. |
Conclusion and Future Research Directions
Summary of Key Findings and Contributions to Chemical Knowledge
4-(tert-butoxy)-2-fluorophenol is a valuable intermediate in organic synthesis. The tert-butoxy (B1229062) group serves as a bulky, acid-labile protecting group for the phenol (B47542), while the fluorine atom at the ortho position significantly influences the molecule's reactivity and electronic properties. The strategic placement of these groups allows for selective functionalization of the aromatic ring. Research has demonstrated the utility of this compound in various synthetic transformations, highlighting its role as a precursor to more complex molecules with potential biological activity.
Unexplored Reactivity and Synthetic Opportunities
While the fundamental reactivity of this compound is understood, several areas of its chemical behavior remain underexplored. The development of novel catalytic systems for C-H functionalization at the positions ortho and meta to the hydroxyl group presents a significant opportunity. rsc.org Such methods would provide more direct and atom-economical routes to a wider range of substituted phenols. rsc.org
Furthermore, the investigation of this compound's participation in multicomponent reactions and flow chemistry processes could lead to more efficient and sustainable synthetic protocols. researchgate.net The unique electronic nature of the fluorinated phenol ring could also be exploited in the design of novel organocatalysts or ligands for transition metal catalysis.
Emerging Computational and Spectroscopic Methodologies for Further Study
Advanced computational methods, such as Density Functional Theory (DFT), offer powerful tools for elucidating the electronic structure and predicting the reactivity of this compound. nih.govmdpi.com Future computational studies could focus on modeling reaction mechanisms, predicting the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, and calculating spectroscopic properties to aid in experimental characterization. mdpi.comchemrxiv.org
In the realm of spectroscopy, advanced NMR techniques could provide deeper insights into the compound's conformational dynamics and through-space interactions between the substituents. Solid-state NMR studies could also be valuable for characterizing crystalline derivatives and understanding intermolecular packing forces.
Potential for Novel Applications in Interdisciplinary Scientific Fields
The structural motifs present in this compound and its derivatives suggest potential applications in several interdisciplinary fields. In medicinal chemistry, the fluorinated phenol core is a common feature in bioactive molecules. nih.gov The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. nih.gov Therefore, derivatives of this compound could serve as scaffolds for the development of new therapeutic agents. frontiersin.org
In materials science, the unique electronic and hydrogen-bonding properties of fluorophenols could be harnessed in the design of novel polymers, liquid crystals, and organic electronic materials. The tert-butoxy group can be readily cleaved to unmask the phenol, allowing for post-polymerization modification or the creation of responsive materials. Further research in these areas could unlock the full potential of this versatile chemical compound.
Q & A
Basic Synthesis: What are the standard synthetic routes for 4-(tert-butoxy)-2-fluorophenol?
The synthesis typically involves introducing the tert-butoxy group via nucleophilic substitution or protective group strategies. For example, tert-butylation of 2-fluorophenol derivatives can be achieved using tert-butyl halides or tert-butyl carbonates under basic conditions (e.g., K₂CO₃ in DMF) . Fluorination at the ortho position may precede or follow tert-butoxy installation, depending on substrate compatibility. Key steps include:
- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to stabilize intermediates during multi-step synthesis.
- Purification : Column chromatography or recrystallization to isolate the product.
Methodological variations in solvent choice (polar aprotic vs. non-polar) and reaction temperature significantly impact yield .
Advanced Synthesis: How can multi-step synthesis yields be optimized for this compound?
Optimization strategies include:
- Intermediate Characterization : Ensure purity of precursors (e.g., 2-fluorophenol derivatives) via HPLC or GC-MS to minimize side reactions .
- Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance tert-butylation efficiency in biphasic systems .
- Reaction Monitoring : Real-time FTIR or NMR to track tert-butoxy group incorporation and adjust stoichiometry dynamically.
Contradictions in reported yields (e.g., 60–85%) often stem from differences in solvent polarity or moisture control during tert-butylation .
Analytical Characterization: Which spectroscopic techniques resolve structural ambiguities in derivatives?
- NMR : ¹⁹F NMR distinguishes fluorine environments (δ ~ -120 ppm for aromatic F), while ¹H NMR identifies tert-butoxy protons (singlet at δ ~1.3 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragmentation patterns, critical for verifying substituent positions.
- X-ray Crystallography : Resolves steric effects of the bulky tert-butoxy group and fluorine’s electron-withdrawing influence on bond angles .
Stability and Storage: How does the tert-butoxy group influence compound stability?
The tert-butoxy group enhances steric protection against hydrolysis but is sensitive to strong acids. Storage recommendations:
- Conditions : Airtight containers under inert gas (N₂/Ar), protected from light and humidity.
- Decomposition Pathways : Hydrolysis of the ether bond under acidic conditions generates phenol derivatives, detectable via TLC or GC .
Contradictory stability reports (e.g., shelf life ranging from 6–24 months) may arise from varying impurity profiles or storage practices .
Reactivity Studies: How does the fluorine substituent affect electrophilic substitution?
The fluorine atom’s electron-withdrawing nature deactivates the aromatic ring, directing electrophiles to the para position relative to the hydroxyl group. Key findings:
- Nitration : Requires harsh conditions (HNO₃/H₂SO₄) due to reduced ring reactivity, yielding para-nitro derivatives .
- Sulfonation : Limited reactivity observed; meta-sulfonation is favored in competitive studies .
Contrasts with non-fluorinated analogs highlight fluorine’s role in modulating regioselectivity .
Biological Activity: What methodologies assess its potential as an enzyme inhibitor?
- In Vitro Assays : Fluorescence-based assays (e.g., using trypsin or acetylcholinesterase) quantify inhibition kinetics. Fluorophenol derivatives show competitive inhibition patterns at µM–mM ranges .
- Molecular Docking : Computational models predict binding interactions between the tert-butoxy group and hydrophobic enzyme pockets .
Discrepancies in IC₅₀ values across studies may reflect differences in assay conditions (pH, temperature) or purity of test compounds .
Data Contradictions: How can researchers reconcile conflicting solubility data?
Reported solubility variations (e.g., in DMSO vs. ethanol) often stem from:
- Measurement Protocols : OECD Guideline 105 (water solubility) vs. non-standardized methods .
- Impurity Interference : Hydrophobic byproducts (e.g., tert-butyl ethers) artificially reduce apparent solubility .
Recommendations: - Standardization : Adhere to OECD guidelines for reproducibility.
- HPLC Purity Checks : Ensure >95% purity before solubility testing .
Environmental Fate: What methodologies study its adsorption on indoor surfaces?
- Microspectroscopic Imaging : AFM-IR or Raman mapping quantifies adsorption on silica or cellulose surfaces, simulating indoor environments .
- Thermodynamic Studies : Langmuir isotherm models assess binding affinity, revealing tert-butoxy’s role in enhancing hydrophobicity-driven adsorption .
Contradictions in adsorption coefficients (e.g., log Kd = 2.1–3.5) may reflect surface roughness or organic matter content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
